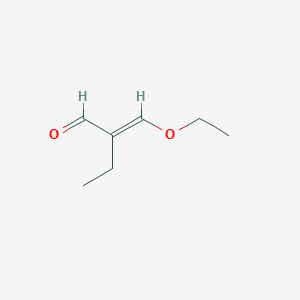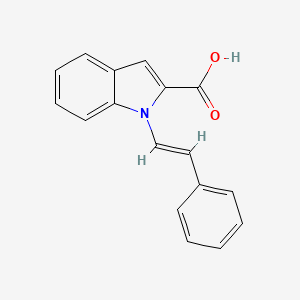
N-Styrylindol-2-carbonsaeure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Styrylindol-2-carbonsaeure is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes a styryl group attached to the indole ring, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Styrylindol-2-carbonsaeure typically involves the reaction of indole-2-carboxylic acid with styrene under specific conditions. One common method is the use of a palladium-catalyzed Heck reaction, where indole-2-carboxylic acid is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: N-Styrylindol-2-carbonsaeure can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Styrylindol-2-carbonsaeure has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-Styrylindol-2-carbonsaeure involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
N-Styrylindol-2-carbonsaeure can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole core, their substituents and overall structures differ, leading to unique properties and applications. For example:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Studied for its potential anticancer properties.
This compound stands out due to its styryl group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H13NO2 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-[(E)-2-phenylethenyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c19-17(20)16-12-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h1-12H,(H,19,20)/b11-10+ |
InChI-Schlüssel |
KYQKOXTUAWLXCR-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/N2C3=CC=CC=C3C=C2C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CN2C3=CC=CC=C3C=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl-](/img/structure/B14803032.png)
![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)
![N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B14803044.png)
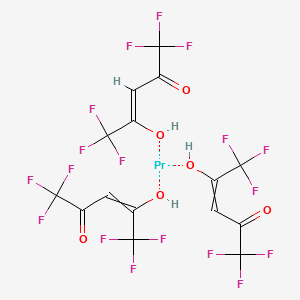
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803047.png)

![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
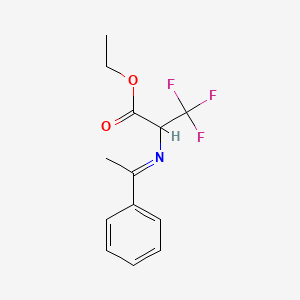
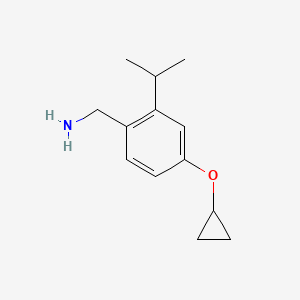
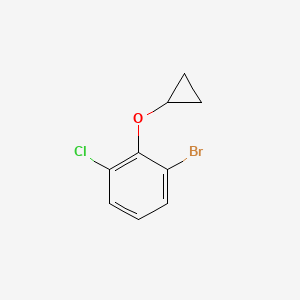
![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)
![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
